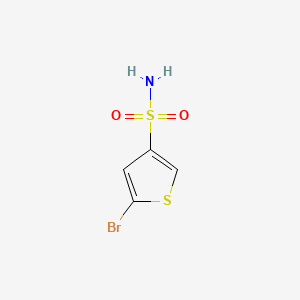

5-Bromothiophene-3-sulfonamide

Description

Properties

Molecular Formula |

C4H4BrNO2S2 |

|---|---|

Molecular Weight |

242.1 g/mol |

IUPAC Name |

5-bromothiophene-3-sulfonamide |

InChI |

InChI=1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |

InChI Key |

RAJJOWRQTBJBDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method is the bromination of 3-thiophenesulfonamide using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromothiophene-3-sulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction Reactions: The sulfonamide group can be reduced to form thiophene-3-sulfonamide under reducing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Substitution: Formation of substituted thiophene derivatives.

Oxidation: Formation of thiophene-3-sulfonic acid.

Reduction: Formation of thiophene-3-sulfonamide.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-Bromothiophene-3-sulfonamide":

Facile Synthesis and Antibacterial Efficacy

- Synthesis : A study successfully synthesized 5-bromo-N-alkylthiophene-2-sulfonamides (3a-c) by reacting 5-bromothiophene-2-sulfonamide (1) with various alkyl bromides (2) using LiH .

- Antibacterial Activity : The 5-bromo-N-alkylthiophene-2-sulfonamides displayed antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 . Compound 3b, in particular, exhibited the highest potency against resistant bacterial strains, with a MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL . In-silico tests showed that compound 3b demonstrated H-bond and hydrophobic interactions against a protein extracted from NDM-KP ST147 .

Sulfonamides as Antibacterial Drugs

- Sulfonamides are an important class of antibiotic drugs effective against gram-positive and certain gram-negative bacteria, including Klebsiella, Salmonella, and Escherichia coli .

- They are used in treating tonsillitis, septicemia, meningococcal meningitis, bacillary dysentery, and urinary tract infections .

- Sulfonamides also show inhibitory activity against some fungi (Pneumocystis carinii) and protozoa (Toxoplasma, Coccidia) .

- Substitution with electron-withdrawing groups, such as a nitro group, can increase the antibacterial activity of sulfonamide drugs .

Sulfonamide Derivatives for Anticancer Efficacy

- New sulfonamide-triazole-glycoside hybrids were designed, synthesized, and investigated for anticancer efficacy against lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines .

- These compounds were assessed for their inhibitory potential against VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII, as well as their impact on the cell cycle, apoptosis, p-53, and apoptotic proteins Bax and Bcl-2 .

- Several sulfonamide derivatives exhibited cytotoxic potency against the screened cell lines .

Sulfonamides for Treatment of Endothelin-Mediated Disorders

- Sulfonamide compounds are considered useful for treating hypertension, heart disease, vasospasm, asthma, renal failure, colitis, inflammatory diseases, and endotoxic shock .

- Many sulfonamide compounds are potent endothelin antagonists, making them ideal clinical candidates .

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors

- Thiadiazole sulfonamides, such as acetazolamide (AAZ), have been used to treat conditions including edema, glaucoma, gastroduodenal ulcers, mountain sickness, epilepsy, and tumors .

- Methazolamide (MZA), another thiadiazole sulphonamide, has been used as an antiglaucoma drug for over 40 years .

Suzuki Cross-Coupling Reactions

Mechanism of Action

The mechanism of action of 5-Bromothiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients . The sulfonamide group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences among 5-bromothiophene-3-sulfonamide analogs:

Key Observations:

- Chlorine (C5): The electron-withdrawing Cl in 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide enhances electrophilicity, making the compound more reactive in nucleophilic substitutions . Triazole Moiety: The triazole-linked chlorophenyl group in 5-bromo-N-[triazol-3-yl]thiophene-2-sulfonamide introduces steric bulk and hydrogen-bonding capacity, which is advantageous in medicinal chemistry for target engagement .

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., 273.3 g/mol) are preferred as synthetic intermediates.

- Higher molecular weight derivatives (e.g., 416.7 g/mol) are tailored for specific biological interactions, such as enzyme inhibition .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 5-Bromothiophene-3-sulfonamide, and how can reaction conditions be optimized for yield? The synthesis typically involves bromination of thiophene derivatives followed by sulfonamide formation. For example, bromination using N-bromosuccinimide (NBS) on 3-methylthiophene, followed by sulfonylation with chlorosulfonic acid and subsequent amidation with ammonia (). Key parameters include temperature control (e.g., -30°C for sulfonation to avoid side reactions) and stoichiometric ratios of reagents like NBS (1.1–1.2 equivalents) to ensure regioselectivity .

Advanced: How can regioselectivity challenges in bromination or sulfonylation steps be addressed using catalytic systems or computational modeling? Regioselectivity issues arise due to competing positions for bromination (C2 vs. C5). Palladium catalysts (e.g., Pd(PPh₃)₄) in coupling reactions or DFT-based retrosynthetic analysis can predict favorable pathways (). For instance, computational tools like Template_relevance Reaxys model reaction feasibility, while experimental optimization may involve adjusting solvent polarity (e.g., CCl₄ vs. acetonitrile) to stabilize intermediates .

Structural Characterization and Ambiguities

Basic: Which spectroscopic techniques are most effective for characterizing this compound? Key techniques include:

- ¹H/¹³C-NMR : Peaks at δ 7.62 (thiophene-H) and δ 174.2 (carbonyl-C) confirm sulfonamide formation ().

- EI-MS : Molecular ion peaks at m/z 284.00 [M+H]⁺ and fragments like 219 [M-SO₂]⁺ validate the structure .

- XRD/FTIR : Resolve crystallinity and functional groups (e.g., S=O stretching at 1150–1350 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved? Contradictions may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Use 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals. Cross-validate with X-ray crystallography, as seen in studies of related sulfonamides () .

Biological Activity and Mechanism

Basic: What in vitro assays are suitable for screening the bioactivity of this compound? Common assays include:

- Enzyme inhibition : Urease inhibition assays (IC₅₀ determination via Berthelot method) .

- Antimicrobial testing : Broth microdilution for MIC values against S. aureus or E. coli .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency? Modify the thiophene ring (e.g., introduce electron-withdrawing groups at C2) or sulfonamide substituents (e.g., aryl boronic acids) to improve binding to target enzymes. Coupling reactions with Pd catalysts (e.g., Suzuki-Miyaura) enable diversification, as demonstrated in analogs showing urease inhibition () .

Data Contradictions and Reproducibility

Basic: What statistical methods are recommended for analyzing variability in synthetic yields or bioactivity data? Use ANOVA to compare batch-to-batch yields or IC₅₀ values. Control for variables like reagent purity (e.g., >98% by HPLC) and reaction atmosphere (N₂ vs. air) .

Advanced: How can multi-technique approaches resolve discrepancies in mechanistic hypotheses (e.g., nucleophilic substitution vs. radical pathways)? Combine kinetic isotope effects (KIE), EPR spectroscopy (to detect radicals), and DFT calculations. For example, DFT studies on sulfonamide intermediates can predict transition states and validate reaction pathways () .

Computational Modeling and Drug Design

Basic: How can DFT calculations optimize the synthesis or predict physicochemical properties? DFT models (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) for bromination steps or predict solubility/logP values for bioavailability .

Advanced: What docking strategies are effective for studying interactions between this compound and biological targets? Use AutoDock Vina or Schrödinger Suite to model binding to urease active sites. Key residues (e.g., His⁵⁹² in H. pylori urease) can be targeted, with MD simulations validating stability .

Handling and Stability

Basic: What storage conditions ensure long-term stability of this compound? Store at 4°C in amber vials under inert gas (Ar/N₂). Monitor decomposition via HPLC (retention time shifts) .

Advanced: How can degradation products be identified and mitigated during experimental workflows? LC-MS/MS identifies byproducts (e.g., sulfonic acid derivatives). Stabilize with antioxidants (e.g., BHT) or adjust pH to 6–7 in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.